4-Chloro-2-fluorophenyl isothiocyanate
Overview
Description
4-Chloro-2-fluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3ClFNO . It is used in biochemical research . It has been used in the synthesis of thiourea derivatives .
Synthesis Analysis
The synthesis of isothiocyanates typically involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Molecular Structure Analysis
The molecular weight of this compound is 171.556 Da . The exact mass is 170.988724 Da .Chemical Reactions Analysis
This compound is used in the synthesis of thiourea derivatives . Isothiocyanates are pivotal intermediates in organic synthesis, especially in the synthesis of various heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is a liquid with a boiling point of 92-95° C at 0.3 mmHg . The density is approximately 1.3 g/mL , and the refractive index is n20/D 1.58 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Thiourea Derivatives : Saeed et al. (2011) explored the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, revealing insights into structural and conformational properties using X-ray diffraction and vibrational spectra. This study highlights the application of fluorophenyl isothiocyanates in synthesizing structurally complex molecules (Saeed, Erben, Shaheen, & Flörke, 2011).
Characterization of Fluorophenyl Thiourea Derivatives : A similar study by A. Saeed, M. Erben, and U. Flörke (2010) focused on 1-(2-chlorobenzoyl)-3-(isomeric fluorophenyl)thiourea derivatives, demonstrating the effect of fluorine substitution on vibrational properties and crystal structures (Saeed, Erben, & Flörke, 2010).
Photodynamic Therapy Applications
- Development of Photosensitizers : Hirohara et al. (2015) synthesized trans-Bisthioglycosylated tetrakis(fluorophenyl)chlorin as a potent photosensitizer for Photodynamic Therapy (PDT), demonstrating the potential of fluorophenyl isothiocyanate derivatives in medical applications (Hirohara et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-fluoro-1-isothiocyanatobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIRTODHWQCPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373956 | |
Record name | 4-Chloro-2-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68034-69-5 | |
Record name | 4-Chloro-2-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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